N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N1-(2-methoxy-5-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide involves complex organic synthesis pathways. For instance, compounds from sulfonamide-focused libraries have been evaluated for their antitumor properties, indicating the importance of sulfonamide groups in medicinal chemistry (Owa et al., 2002). Additionally, the use of S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride in synthesis demonstrates the potential for creating powerful sulfonamide compounds (Crich & Smith, 2000).
Molecular Structure Analysis
The crystal structure analysis of tetrazole derivatives provides insights into the molecular configuration and interaction patterns of sulfonamide compounds, which can be relevant to understanding the structure of N1-(2-methoxy-5-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamides like N1-(2-methoxy-5-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide engage in various chemical reactions. For example, the cyclization reactions of similar compounds in aqueous amine buffers demonstrate the complexity of reactions these molecules can undergo, highlighting their reactivity and potential for forming diverse structures (Sedlák et al., 1997).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystal structures, are crucial for their application in various fields. Studies like those on tetrazole derivatives help in understanding the physical characteristics of sulfonamide-based compounds (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the chemical behavior of sulfonamides. For instance, the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide without racemization provides insight into the stability and reactivity of sulfoxide and sulfonamide groups in chemical reactions (Okuyama, Toyoda, & Fueno, 1990).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-4-7-14(8-5-12)24(21,22)18-11-17(20)19-15-10-13(2)6-9-16(15)23-3/h4-10,18H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOXHLNSNPUZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
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